Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate
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Overview
Description
Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of HFIP as a solvent and reaction promoter suggests that the process can be scaled up for industrial applications, given the appropriate reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate exerts its effects involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ester and hydroxyl groups can undergo various chemical transformations. These interactions and transformations enable the compound to modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: This compound has a similar structure with dimethylamino groups but lacks the ester and hydroxyl functionalities.
N-bis(dimethylamino)gallanyl-N-methyl-methanamine: Another compound with dimethylamino groups, used in different applications.
Uniqueness
Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
6279-55-6 |
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Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C14H22N2O3/c1-15(2)8-11-6-10(14(18)19-5)7-12(13(11)17)9-16(3)4/h6-7,17H,8-9H2,1-5H3 |
InChI Key |
HZNKHVGSPASMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)C(=O)OC |
Origin of Product |
United States |
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